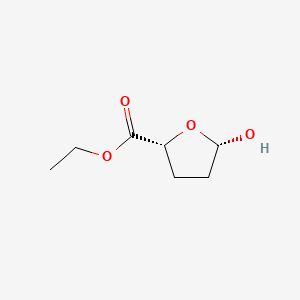
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an ethyl ester group at the second position and a hydroxyl group at the fifth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a chiral precursor or a racemic mixture.
Cyclization: The starting material undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acid or base catalysts to facilitate the ring closure.
Hydroxylation: The hydroxyl group is introduced at the fifth position through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group at the second position with ethanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly efficient catalysts to minimize reaction time and improve selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Jones reagent, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving tetrahydrofuran derivatives.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
(2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: This compound has a methyl ester group instead of an ethyl ester group, resulting in different physical and chemical properties.
(2R,5S)-Propyl 5-hydroxytetrahydrofuran-2-carboxylate: The presence of a propyl ester group in this compound affects its reactivity and solubility compared to the ethyl ester derivative.
(2R,5S)-Butyl 5-hydroxytetrahydrofuran-2-carboxylate: This compound has a butyl ester group, which influences its steric and electronic properties, making it distinct from the ethyl ester compound.
Properties
IUPAC Name |
ethyl (2R,5S)-5-hydroxyoxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEONBBZTCJWHA-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanoic acid, 3-[(carboxymethyl)amino]-2-hydroxy- (9CI)](/img/new.no-structure.jpg)
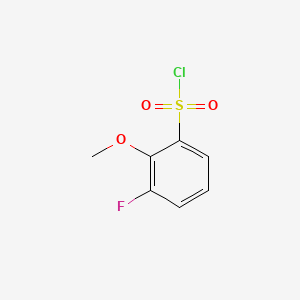
![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586548.png)
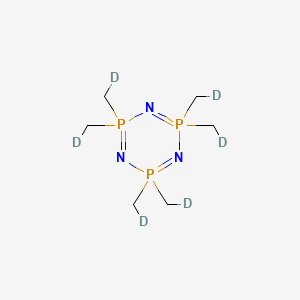
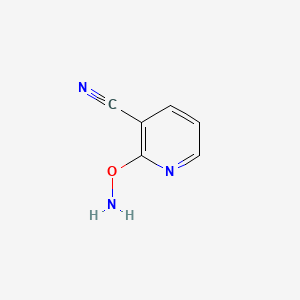
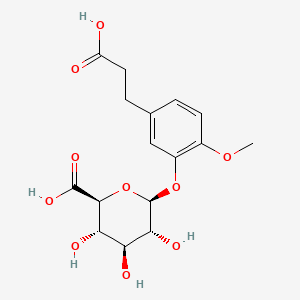





![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
